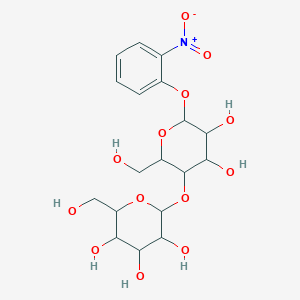
2-硝基苯基 β-D-纤维二糖苷
描述
2-Nitrophenyl beta-D-cellobioside is a synthetic compound used primarily as a chromogenic substrate for the detection of cellulase activity. It is composed of a cellobiose molecule linked to a 2-nitrophenyl group. This compound is particularly useful in biochemical assays due to its ability to release a colored product upon enzymatic hydrolysis.
科学研究应用
2-Nitrophenyl beta-D-cellobioside is widely used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study cellulase activity.
Biology: In the study of microbial cellulase production and activity.
Industry: Used in the biofuels industry to measure cellulase activity for optimizing ethanol production from lignocellulosic biomass.
作用机制
Target of Action
The primary target of 2-Nitrophenyl beta-D-cellobioside is cellulase , an enzyme that breaks down cellulose . Cellulases are produced by various bacteria and fungi, and they play a crucial role in the degradation of cellulose, the most abundant carbohydrate on Earth .
Mode of Action
2-Nitrophenyl beta-D-cellobioside interacts with cellulase in a processive manner . The catalytic module of cellulases, specifically cellobiohydrolases (CBHs), is a tunnel structure formed by two surface loops that may cover the entirety or part of the active site . This interaction results in the release of glucose and cellobiose .
Biochemical Pathways
The action of 2-Nitrophenyl beta-D-cellobioside primarily affects the cellulose degradation pathway . The compound acts as a substrate for cellulase, which hydrolyzes the beta-1,4-glycosidic bonds in cellulose, resulting in the release of glucose and cellobiose . This process is crucial in the bioconversion of biomass, particularly in the production of biofuels .
Result of Action
The hydrolysis of 2-Nitrophenyl beta-D-cellobioside by cellulase results in the release of glucose and cellobiose . This process is a key step in the degradation of cellulose and the subsequent production of biofuels .
Action Environment
The action of 2-Nitrophenyl beta-D-cellobioside is influenced by environmental factors such as temperature and pH, which can affect the activity and stability of cellulase . The compound is stable at -20°C , suggesting that it can be stored and used in a variety of laboratory and industrial settings.
生化分析
Biochemical Properties
2-Nitrophenyl beta-D-cellobioside plays a significant role in biochemical reactions, particularly those involving cellulases. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a substrate for cellobiohydrolases or exoglucanases, which are produced by various bacteria and fungi . These enzymes act at the end of cellulose chains, resulting in the release of glucose as well as cellobiose .
Cellular Effects
The effects of 2-Nitrophenyl beta-D-cellobioside on cells and cellular processes are primarily related to its role as a substrate for cellulases. The hydrolysis of this compound by cellobiohydrolases can influence cell function, particularly in organisms that utilize cellulose as a source of energy .
Molecular Mechanism
The mechanism of action of 2-Nitrophenyl beta-D-cellobioside involves its hydrolysis by cellobiohydrolases. These enzymes work processively from the ends of the cellulose chain, releasing glucose and cellobiose . The catalytic module of these enzymes is a tunnel structure formed by two surface loops, which may cover the entirety or part of the active site .
Temporal Effects in Laboratory Settings
The effects of 2-Nitrophenyl beta-D-cellobioside over time in laboratory settings are largely dependent on the activity of the cellobiohydrolases. The hydrolysis of this compound by these enzymes is a dynamic process that can be tracked using specific assays .
Metabolic Pathways
2-Nitrophenyl beta-D-cellobioside is involved in the metabolic pathways related to cellulose degradation. It is hydrolyzed by cellobiohydrolases, which are part of the glycoside hydrolase family .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-cellobioside typically involves the glycosylation of cellobiose with 2-nitrophenol The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond
Industrial Production Methods: Industrial production of 2-Nitrophenyl beta-D-cellobioside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: 2-Nitrophenyl beta-D-cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. The hydrolysis results in the cleavage of the glycosidic bond, releasing 2-nitrophenol and cellobiose.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by cellulase enzymes under mild aqueous conditions.
Oxidation and Reduction: While not common for this compound, potential oxidation could involve reagents like potassium permanganate, and reduction could involve agents like sodium borohydride.
Major Products:
Hydrolysis: 2-Nitrophenol and cellobiose.
Oxidation: Potential formation of nitro derivatives.
Reduction: Potential formation of amino derivatives.
相似化合物的比较
4-Nitrophenyl beta-D-cellobioside: Another chromogenic substrate used for similar purposes.
2-Nitrophenyl beta-D-glucopyranoside: Used in colorimetric assays for beta-glucosidase activity.
4-Nitrophenyl beta-D-glucopyranoside: Commonly used in enzymatic assays for detecting glucosidase activity.
Uniqueness: 2-Nitrophenyl beta-D-cellobioside is unique due to its specific application in detecting cellulase activity, whereas similar compounds may be used for different types of glycosidase activities. Its chromogenic properties make it particularly useful in quantitative assays, providing a clear and measurable output.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-KFRZSCGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70867-33-3 | |
| Record name | 2-Nitrophenyl 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70867-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



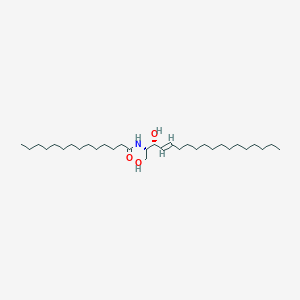
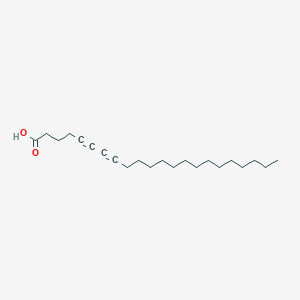

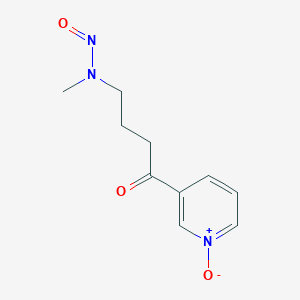
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
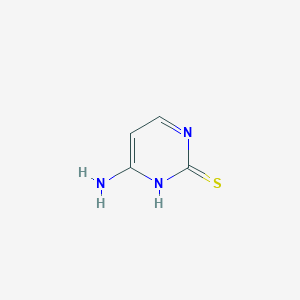
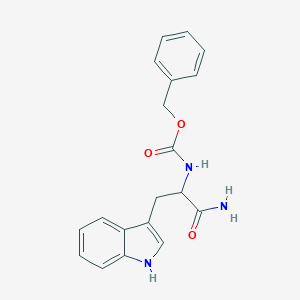
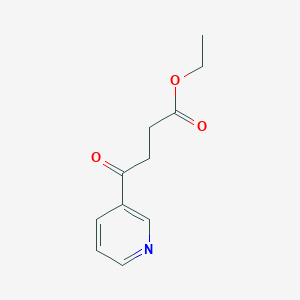
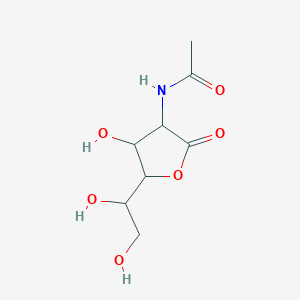

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

